molecular formula C9H12O4 B14590072 Methyl 4-methyl-3,5-dioxocyclohexane-1-carboxylate CAS No. 61040-85-5

Methyl 4-methyl-3,5-dioxocyclohexane-1-carboxylate

Cat. No.: B14590072
CAS No.: 61040-85-5
M. Wt: 184.19 g/mol
InChI Key: XZVKZZDPRGNIHA-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3,5-dioxocyclohexane-1-carboxylate is an organic compound with the molecular formula C9H12O4. It is a derivative of cyclohexane, featuring two ketone groups at positions 3 and 5, a methyl group at position 4, and a carboxylate ester group at position 1. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-3,5-dioxocyclohexane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methyl-3,5-dioxocyclohexanone with methanol in the presence of an acid catalyst to form the ester linkage . The reaction is usually carried out at room temperature and requires careful control of the pH to ensure the desired product is obtained.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems allows for precise control of reaction parameters, leading to consistent product quality. The purification of the compound is typically achieved through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3,5-dioxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of ester or amide derivatives .

Scientific Research Applications

Methyl 4-methyl-3,5-dioxocyclohexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-methyl-3,5-dioxocyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include metabolic processes where the compound is either a substrate or an inhibitor .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,5-dioxocyclohexane-1-carboxylate
  • Methyl 4-allyl-3,5-dioxo-1-cyclohexanecarboxylate
  • 2,2-Dimethylcyclohexane-1,3-dione
  • 5,5-Dimethylcyclohexane-1,3-dione

Uniqueness

Methyl 4-methyl-3,5-dioxocyclohexane-1-carboxylate is unique due to the presence of the methyl group at position 4, which can influence its reactivity and interactions compared to other similar compounds.

Properties

CAS No.

61040-85-5

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

methyl 4-methyl-3,5-dioxocyclohexane-1-carboxylate

InChI

InChI=1S/C9H12O4/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h5-6H,3-4H2,1-2H3

InChI Key

XZVKZZDPRGNIHA-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)CC(CC1=O)C(=O)OC

Origin of Product

United States

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